molecular formula C21H16FNO2 B12436227 4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid

4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid

Cat. No.: B12436227
M. Wt: 333.4 g/mol
InChI Key: DFJBOLNIHJRSHP-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid is a fluorinated acridine derivative characterized by a benzylidene substituent at the 4-position of the tetrahydroacridine core and a carboxylic acid group at the 9-position. The fluorine atom at the para position of the benzylidene moiety enhances electronegativity and metabolic stability compared to non-fluorinated analogs, which may influence binding interactions and pharmacokinetics .

Properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16FNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)

InChI Key

DFJBOLNIHJRSHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves several steps. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid

This compound is a compound with a tetrahydroacridine core and a fluorophenylmethylidene substituent, holding interest for its potential therapeutic applications. Its IUPAC name is (4Z)-4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid, and its molecular formula is C21H16FNO2. The presence of fluorine influences the compound's biological activity by altering its interaction with biological targets.

Applications

This compound has applications spanning chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in synthesizing complex molecules and a reagent in various organic reactions.

Biology

  • The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition. It exhibits activity against Gram-positive and Gram-negative bacteria.
  • The compound shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA).

Medicine

  • Ongoing research explores its potential therapeutic applications, particularly in treating neurodegenerative diseases and cancer.

Industry

  • It may be used in developing new materials and as a precursor for synthesizing pharmaceuticals and agrochemicals.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125
Pseudomonas aeruginosa>150

The compound inhibits protein synthesis and disrupts nucleic acid and peptidoglycan production, leading to bactericidal effects.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 379728-21-9)

  • Key Difference : Chlorine replaces fluorine at the benzylidene’s para position.
  • Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter electronic properties and steric interactions.

4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CID 5010076)

  • Key Difference : A trimethoxyphenyl group replaces the fluorophenyl moiety.
  • Impact : The methoxy groups introduce steric bulk and hydrogen-bonding capacity. This modification may enhance solubility in polar solvents and improve interactions with hydrophilic binding pockets in biological targets .

4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic Acid (CAS 379729-49-4)

  • Key Difference: A diethylamino group is introduced at the benzylidene’s para position.
  • Impact: The basic diethylamino group increases water solubility at physiological pH and may facilitate interactions with negatively charged biomolecules (e.g., DNA phosphate backbones) .

Modifications to the Acridine Core

9-(4-Fluorophenyl)-3,3,6,6-tetramethyl-10-p-tolyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

  • Key Difference: The acridine core is fused with a decahydroquinoline system and substituted with methyl and p-tolyl groups.
  • Impact : Increased rigidity and steric hindrance may reduce DNA intercalation efficiency but improve selectivity for enzyme targets like kinases or proteases .

Pharmacological and Physicochemical Properties

Compound Molecular Formula Substituent Key Properties/Applications
Target Compound C₂₁H₁₆FNO₂ 4-Fluorophenyl Enhanced metabolic stability, DNA binding
4-[(4-Chlorophenyl)methylidene] analog C₂₁H₁₆ClNO₂ 4-Chlorophenyl Higher lipophilicity, potential cytotoxicity
Trimethoxyphenyl analog (CID 5010076) C₂₄H₂₃NO₅ 3,4,5-Trimethoxyphenyl Improved solubility, kinase inhibition
Diethylamino-substituted analog C₂₆H₂₈N₂O₂ 4-Diethylaminophenyl Enhanced solubility, protein interaction

Biological Activity

4-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid, also known as CS-0045439, is a synthetic compound with potential therapeutic applications due to its unique structural properties. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C21H16FNO2 and features a tetrahydroacridine core with a fluorophenylmethylidene substituent. Its IUPAC name is (4Z)-4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli>125
Pseudomonas aeruginosa>150

The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production, leading to bactericidal effects . The compound has shown moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial in treating persistent infections .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cytotoxicity Assay Results:

Cell LineIC50 (µM)
MCF-715 - 30
A54920 - 40
HeLa25 - 50

The anticancer mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression . Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, indicating its potential as a lead compound for drug development .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various acridine derivatives, including the fluorinated variant. Results indicated that the fluorinated compound outperformed several standard antibiotics in inhibiting MRSA biofilms, highlighting its potential as an alternative treatment option for resistant strains .
  • Anticancer Research : In a comparative study assessing multiple acridine derivatives for their cytotoxic effects on cancer cells, the fluorinated derivative exhibited superior activity compared to its non-fluorinated counterparts. This suggests that fluorination may enhance the bioactivity of acridine-based compounds .

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